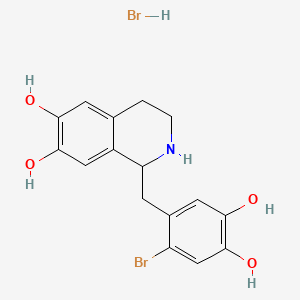

6'-Bromo-norlaudanosolineHydrobromide

Description

6’-Bromo-norlaudanosoline Hydrobromide (CAS: 72258-95-8) is a brominated derivative of norlaudanosoline, a critical intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids such as morphine and codeine . Its molecular formula is C₁₆H₁₆Br₂NO₄, with a molecular weight of 447.12 g/mol. Structurally, it features a bromine substitution at the 6’ position of the norlaudanosoline backbone, enhancing its utility in synthetic pathways for modifying alkaloid scaffolds .

This compound is categorized as a building block in organic synthesis, primarily used to develop bioactive molecules or study biosynthetic mechanisms . Unlike therapeutic hydrobromide salts (e.g., galanthamine or dextromethorphan hydrobromide), its role is confined to precursor chemistry rather than direct pharmacological activity.

Properties

Molecular Formula |

C16H17Br2NO4 |

|---|---|

Molecular Weight |

447.12 g/mol |

IUPAC Name |

1-[(2-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

InChI |

InChI=1S/C16H16BrNO4.BrH/c17-11-7-16(22)14(20)5-9(11)3-12-10-6-15(21)13(19)4-8(10)1-2-18-12;/h4-7,12,18-22H,1-3H2;1H |

InChI Key |

MEOYDTCHLAQEAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3Br)O)O.Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Norlaudanosoline

- Starting Material: Norlaudanosoline, a tetrahydroisoquinoline with multiple phenolic hydroxyl groups.

- Brominating Agents: Selective bromination at the 6' position (or 5' position in analogs) is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS).

- Solvents: Common solvents include dichloromethane, acetic acid, or pyridine, which help control regioselectivity and reaction rate.

- Reaction Conditions: The reaction is carried out under controlled temperature, often at 0°C to room temperature, to avoid polybromination or side reactions.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the activated aromatic ring position, directed by existing hydroxyl groups and electronic effects.

Formation of Hydrobromide Salt

- After bromination, the product is converted into its hydrobromide salt to enhance solubility and stability.

- This is typically done by treatment with hydrobromic acid (HBr) in an appropriate solvent, followed by crystallization.

Purification

- The crude product is purified by recrystallization from aqueous methanol or ethanol.

- Alternatively, column chromatography on silica gel can be employed to achieve high purity.

- Purity is confirmed by melting point analysis, NMR spectroscopy, and HPLC.

Detailed Synthetic Route Example (Adapted from Related Brominated Norlaudanosoline Derivatives)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Norlaudanosoline + N-bromosuccinimide (NBS), CH2Cl2, 0°C to RT | Selective bromination at 6' position | 70-85 | Controlled addition of NBS to avoid dibromination |

| 2 | Addition of hydrobromic acid (HBr) in ethanol | Formation of hydrobromide salt | Quantitative | Enhances solubility and crystallinity |

| 3 | Recrystallization from aqueous methanol | Purification | 90-95 | Achieves >98% purity confirmed by HPLC |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern on aromatic ring, especially the presence of bromine at the 6' position.

- Mass Spectrometry (MS): Confirms molecular weight (approx. 447.12 g/mol for C16H17Br2NO4).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical).

- Melting Point: Typical melting range for brominated norlaudanosoline hydrobromides is around 150-160°C after recrystallization.

- X-ray Crystallography: Occasionally used to confirm absolute configuration and substitution site if single crystals are available.

Comparative Notes on Preparation from Literature

- The synthesis of 6'-Bromo-norlaudanosoline Hydrobromide is closely related to that of 5'-Bromo-norlaudanosoline Hydrobromide, which is more extensively documented.

- Both involve regioselective bromination of norlaudanosoline followed by salt formation and purification.

- Literature indicates that positional isomers differ in reactivity and purification ease, influencing yields and cost.

- Industrial scale synthesis employs large reaction vessels with precise temperature and reagent control to maximize yield and minimize byproducts.

- Bromination selectivity is crucial; hence, reaction conditions such as solvent, temperature, and brominating agent concentration are carefully optimized.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | Norlaudanosoline | Commercially available or synthesized |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | NBS preferred for milder conditions |

| Solvent | Dichloromethane, Acetic acid, or Pyridine | Choice affects regioselectivity |

| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity |

| Reaction Time | 1-24 hours | Depends on reagent and scale |

| Salt Formation | Hydrobromic acid in ethanol or water | Converts to hydrobromide salt |

| Purification | Recrystallization or Column Chromatography | Achieves high purity (>95%) |

| Yield | 60-85% | Varies with scale and conditions |

Chemical Reactions Analysis

6’-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include palladium catalysts for hydrogenation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural and Functional Analogues

The table below compares 6’-Bromo-norlaudanosoline Hydrobromide with similar compounds in terms of molecular properties, applications, and research findings:

Key Comparative Insights

Structural Modifications and Bioactivity

- Bromine Substitution: The addition of bromine in 6’-Bromo-norlaudanosoline Hydrobromide distinguishes it from norlaudanosoline, enabling targeted electrophilic reactions in alkaloid synthesis. In contrast, bromine in 6-Bromo-chroman-3-ylamine Hydrochloride improves binding affinity in drug intermediates .

- Hydrobromide Salts: While 6’-Bromo-norlaudanosoline Hydrobromide is a synthesis tool, other hydrobromides like galanthamine and dextromethorphan are bioactive. The hydrobromide salt form enhances solubility and stability for therapeutic use .

Analytical and Industrial Relevance

- Purity Standards: Citalopram hydrobromide requires stringent chromatographic testing (e.g., HPLC with L1 columns), reflecting its clinical importance . For 6’-Bromo-norlaudanosoline Hydrobromide, supplier specifications (e.g., TRC’s 95%-98% purity) emphasize its role in high-precision synthesis .

Q & A

Q. What are the key considerations in synthesizing 6'-Bromo-norlaudanosoline Hydrobromide to ensure high yield and purity?

Synthesis requires precise bromination of the norlaudanosoline backbone. Critical steps include:

- Bromination conditions : Use stoichiometric HBr or Br₂ in acetic acid under controlled temperature (e.g., 0–5°C) to avoid over-bromination .

- Purification : Column chromatography (e.g., silica gel with methanol/chloroform gradients) or recrystallization from ethanol-water mixtures to isolate the hydrobromide salt .

- Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 280 nm) and structural integrity via ¹H/¹³C NMR (e.g., verifying bromine substitution at the 6' position) .

Q. How does 6'-Bromo-norlaudanosoline Hydrobromide function as an intermediate in benzylisoquinoline alkaloid biosynthesis?

The compound serves as a precursor in pathways leading to morphine and related alkaloids. Methodological approaches to study its role include:

Q. What analytical techniques are most reliable for characterizing 6'-Bromo-norlaudanosoline Hydrobromide?

- X-ray diffraction (XRD) : Resolve crystallinity and salt formation (e.g., comparing diffraction patterns to galantamine hydrobromide analogs) .

- Mass spectrometry (HRMS) : Confirm molecular weight (447.12 g/mol) and isotopic bromine patterns .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of 6'-Bromo-norlaudanosoline Hydrobromide?

Discrepancies may arise from polymorphic forms or solvent interactions. Mitigation strategies include:

- Solvent screening : Test solubility in polar aprotic solvents (e.g., DMSO) vs. alcohols (e.g., BnOH), noting lipophilicity trends .

- Crystallinity analysis : Compare amorphous vs. crystalline forms using XRD; amorphous phases often show higher apparent solubility .

- Standardized protocols : Adopt USP/Ph.Eur. dissolution testing conditions (e.g., pH 1.2–6.8 buffers) for reproducibility .

Q. What mechanistic insights guide the optimization of bromination in norlaudanosoline derivatives?

- Electrophilic substitution : Bromine preferentially targets electron-rich aromatic positions (e.g., para/ortho to hydroxyl groups). DFT calculations predict reactivity at the 6' position .

- Byproduct control : Monitor dibrominated impurities via LC-MS; optimize reaction time/temperature to minimize side products .

Q. How does the bromine substitution at the 6' position influence pharmacological activity compared to non-brominated analogs?

- Receptor docking studies : Bromine’s steric and electronic effects may alter binding to opioid or adrenergic receptors. Compare binding affinities using radioligand assays .

- In vitro models : Test smooth muscle contraction responses (e.g., aortic ring assays) to evaluate vasomodulatory effects vs. norlaudanosoline .

Q. What strategies mitigate degradation of 6'-Bromo-norlaudanosoline Hydrobromide under physiological conditions?

- Stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; quantify degradation via UPLC .

- Formulation approaches : Encapsulate in liposomes or cyclodextrins to shield from hydrolysis .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability during long-term storage?

Q. What experimental designs reconcile discrepancies in enzymatic transformation efficiency across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.